3,5-Dichloropyridine;2,2,2-trifluoroacetic acid
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Overview
Description
3,5-Dichloropyridine;2,2,2-trifluoroacetic acid is a compound that combines two distinct chemical entities: 3,5-Dichloropyridine and 2,2,2-trifluoroacetic acid. 3,5-Dichloropyridine is an organic compound with the molecular formula C5H3Cl2N, known for its use in various chemical reactions and industrial applications . 2,2,2-trifluoroacetic acid, on the other hand, is a strong organic acid with the molecular formula C2HF3O2, commonly used as a reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dichloropyridine can be synthesized through various methods, including the chlorination of pyridine derivatives. One common method involves the reaction of pyridine with chlorine gas under controlled conditions . Another approach is the use of pyridine-N-oxides, which can be chlorinated to yield 3,5-Dichloropyridine .
2,2,2-trifluoroacetic acid is typically prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
2,2,2-trifluoroacetic acid is known for its strong acidic properties and can participate in:
Esterification Reactions: It reacts with alcohols to form esters.
Deprotection Reactions: It is used to remove protecting groups in organic synthesis.
Common Reagents and Conditions
For 3,5-Dichloropyridine: Common reagents include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions.
For 2,2,2-trifluoroacetic acid: It is often used with alcohols and other organic compounds in esterification and deprotection reactions.
Major Products Formed
From 3,5-Dichloropyridine: Products include substituted pyridines and coupled aromatic compounds.
From 2,2,2-trifluoroacetic acid: Products include esters and deprotected organic molecules.
Scientific Research Applications
3,5-Dichloropyridine and 2,2,2-trifluoroacetic acid have diverse applications in scientific research:
Chemistry: 3,5-Dichloropyridine is used as an intermediate in the synthesis of various organic compounds.
Biology: These compounds are used in the development of pharmaceuticals and agrochemicals.
Medicine: 3,5-Dichloropyridine derivatives are explored for their potential therapeutic properties.
Industry: Both compounds are used in the production of fine chemicals and materials
Mechanism of Action
The mechanism of action of 3,5-Dichloropyridine involves its ability to undergo substitution and coupling reactions, making it a versatile intermediate in organic synthesis . 2,2,2-trifluoroacetic acid exerts its effects through its strong acidic properties, enabling it to participate in esterification and deprotection reactions .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloropyridine: Another chlorinated pyridine with similar reactivity.
2,6-Dichloropyridine: Differently substituted pyridine with distinct chemical properties.
Trifluoroacetic Anhydride: A related compound used in similar reactions as 2,2,2-trifluoroacetic acid.
Uniqueness
3,5-Dichloropyridine is unique due to its specific substitution pattern, which influences its reactivity and applications in organic synthesis . 2,2,2-trifluoroacetic acid is distinguished by its strong acidity and versatility as a reagent in various chemical reactions .
Properties
CAS No. |
89937-09-7 |
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Molecular Formula |
C7H4Cl2F3NO2 |
Molecular Weight |
262.01 g/mol |
IUPAC Name |
3,5-dichloropyridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H3Cl2N.C2HF3O2/c6-4-1-5(7)3-8-2-4;3-2(4,5)1(6)7/h1-3H;(H,6,7) |
InChI Key |
AHJZTIQWZACDFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Cl)Cl.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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